RL-IF-1 protein - 147095-03-2

RL-IF-1 protein

Catalog Number: EVT-1518454
CAS Number: 147095-03-2
Molecular Formula: C10H20N4O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RL-IF-1 protein is a significant entity in the field of molecular biology, particularly in the study of protein synthesis and translation regulation. This protein is recognized for its role in influencing the efficiency of translation initiation and elongation processes, which are critical for gene expression. The understanding of RL-IF-1 protein is rooted in its classification, source, and functional implications within cellular systems.

Source

The RL-IF-1 protein is primarily derived from various biological sources, including mammalian cells and model organisms such as Escherichia coli. Its presence has been documented in numerous studies focusing on translational dynamics and ribosomal activity, highlighting its importance in both prokaryotic and eukaryotic systems.

Classification

RL-IF-1 protein is classified as a translation initiation factor. It plays a pivotal role in the assembly of ribosomal subunits and the recruitment of transfer RNA to the ribosome, thereby facilitating the initiation of protein synthesis. Its classification underscores its functional significance in the broader context of molecular biology and biochemistry.

Synthesis Analysis

Methods

The synthesis of RL-IF-1 protein can be achieved through various methods, including in vitro transcription and translation systems, as well as recombinant DNA technology. These approaches allow for the production of the protein in controlled environments, enabling detailed studies of its properties and functions.

Technical Details

  1. Cell-Free Protein Expression Systems: Utilizing cell-free systems allows for flexibility in synthesizing RL-IF-1. These systems can incorporate mRNA templates or plasmid DNA to produce the protein without the constraints of living cells. For instance, Rabbit Reticulocyte Lysate and Wheat Germ Extract systems are commonly employed to optimize translation conditions .
  2. Recombinant Expression: The use of bacterial expression systems (e.g., E. coli) enables high-yield production of RL-IF-1 through plasmid vectors that encode the gene for this protein. The process typically involves cloning the gene into an expression vector, followed by transformation into competent bacterial cells, induction of protein expression, and subsequent purification .
Molecular Structure Analysis

Structure

The molecular structure of RL-IF-1 is characterized by specific domains that facilitate its interaction with ribosomal components and other translation factors. Detailed structural analyses often employ techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its three-dimensional conformation.

Data

Current structural data indicate that RL-IF-1 contains distinct binding sites that interact with ribosomal RNA and transfer RNA, crucial for its function in translation initiation . The precise arrangement of these domains contributes to its regulatory capabilities during protein synthesis.

Chemical Reactions Analysis

Reactions

RL-IF-1 participates in several biochemical reactions associated with translation initiation. These include:

  1. Binding Reactions: RL-IF-1 binds to ribosomal subunits and messenger RNA, facilitating the assembly required for translation initiation.
  2. Catalytic Reactions: It may also play a role in catalyzing conformational changes necessary for proper ribosome function during translation .

Technical Details

The kinetics of these reactions can be studied using various biochemical assays that measure binding affinities and reaction rates under different conditions, providing insights into the efficiency and regulation of protein synthesis.

Mechanism of Action

Process

The mechanism by which RL-IF-1 exerts its effects on translation involves several steps:

  1. Ribosome Assembly: RL-IF-1 promotes the assembly of ribosomal subunits at the start codon of messenger RNA.
  2. Transfer RNA Recruitment: It facilitates the recruitment of transfer RNA molecules charged with amino acids to the ribosome.
  3. Translation Initiation: By stabilizing these interactions, RL-IF-1 enhances the rate at which translation begins .

Data

Physical and Chemical Properties Analysis

Physical Properties

RL-IF-1 is typically a soluble protein under physiological conditions, with a specific molecular weight that can vary depending on post-translational modifications. Its stability is influenced by environmental factors such as pH and temperature.

Chemical Properties

Chemically, RL-IF-1 exhibits properties characteristic of proteins involved in molecular recognition processes:

  1. Hydrophilicity/Hydrophobicity: The distribution of hydrophilic and hydrophobic residues affects its solubility and interaction with other biomolecules.
  2. Binding Affinities: The affinity for ribosomal components can be quantified through equilibrium binding assays .
Applications

Scientific Uses

RL-IF-1 has several applications in scientific research:

  1. Protein Synthesis Studies: It serves as a model for understanding translation initiation mechanisms.
  2. Biotechnological Applications: The protein's role in enhancing translation efficiency makes it valuable in synthetic biology for optimizing recombinant protein production.
  3. Therapeutic Targets: Given its regulatory functions, RL-IF-1 may be explored as a target for therapeutic interventions aimed at modulating protein synthesis in diseases characterized by dysregulated translation .
Structural Characterization of RL-IF-1 Protein

Primary Sequence Analysis and Homology Identification

RL-IF-1 (a bacterial translation initiation factor 1 homolog) is characterized by a compact primary structure typically comprising 70-80 amino acid residues. In Escherichia coli, the protein consists of 72 residues with a calculated molecular mass of ~8.2 kDa [1] [6]. Sequence alignment reveals high evolutionary conservation across prokaryotes, with >80% identity between E. coli and Pseudomonas aeruginosa orthologs [2]. The N-terminal region (residues 1-6) exhibits intrinsic disorder, while the core structural domain (residues 7-70) maintains strict conservation of hydrophobic and charged residues critical for stability and function [2] [6]. Key sequence motifs include a glycine-rich loop (residues 18-23) implicated in nucleic acid interactions and a C-terminal basic cluster (residues 64-72) essential for ribosomal binding [1]. Homology extends beyond bacterial species to structural analogs like cold shock proteins (CspA/B), sharing a conserved β-barrel architecture despite low sequence identity (<25%) [1] [6].

Table 1: Primary Sequence Features of RL-IF-1

FeaturePositionConsensus SequenceFunctional Implication
N-terminal flexible region1-6VariableDynamic conformational adaptation
Glycine-rich loop18-23GXGXXGssDNA/RNA backbone recognition
β-strand 17-16VIVXGGXTVCore structural stability
C-terminal basic cluster64-72K/R-R-X-K/R-X-X-R30S ribosomal subunit binding

Conserved Domains and Functional Motifs

RL-IF-1 adopts the oligonucleotide/oligosaccharide-binding (OB) fold, a five-stranded β-barrel motif (β1-β5) arranged in a Greek key topology [1] [2] [6]. Conserved Domain Database (CDD) analysis identifies this as a universal prokaryotic IF1 signature (cd00400), encompassing residues 7-70 [3] [8]. The OB fold comprises:

  • Strand β1: Residues 7-16 (V9-I16 in E. coli)
  • Strand β2: Residues 21-26 (L21-F26)
  • Strand β3: Residues 30-35 (I30-V35)
  • Strand β4: Residues 50-58 (T50-K58)
  • Strand β5: Residues 64-70 (K64-R70)

A conserved 3₁₀-helix (residues 38-43) connects β3 and β4, exhibiting higher flexibility than the β-barrel core [1] [6]. Functional motifs include:

  • Ribosomal A-site binding interface: Surface-exposed residues K39, R41, K42 (helix) and K64, R66, R70 (β5) form a cationic patch for 16S rRNA interaction [2].
  • Oligomerization motif: Hydrophobic residues (V15, I30, V35) create a dimerization interface observed in cold shock protein homologs [1].

Table 2: Conserved Functional Domains in RL-IF-1

DomainResidue RangeStructural ElementsConservation (%)Key Interactions
OB-fold core7-70β1-β5, 3₁₀-helix (38-43)>90Nucleic acid binding
N-terminal1-6Disordered loop<40Conformational flexibility
C-terminal64-72β5 strand + basic tail>9530S ribosomal subunit anchoring

Post-Translational Modifications and Regulatory Sites

While RL-IF-1 lacks canonical eukaryotic-style PTMs (e.g., phosphorylation, glycosylation), structural and sequence analyses suggest potential regulatory mechanisms:

  • Lysine acetylation: Surface-exposed K42 (within the 3₁₀-helix) is a candidate for acetyltransferase recognition, analogous to regulatory lysines in transcription factors [4] [9]. Acetylation would neutralize its positive charge, impairing rRNA binding.
  • Proteolytic cleavage: The flexible C-terminus (R70-R72) may undergo regulated proteolysis, as truncation experiments show this region is essential for ribosomal recycling [1] [6].
  • Oxidative modification: Cysteine absence (0/72 residues in E. coli) minimizes susceptibility to redox regulation, contrasting with eukaryotic initiation factors [9].

No experimentally confirmed PTMs are reported, consistent with its transient ribosomal association and rapid dissociation during translation initiation. However, in silico PTM prediction tools (e.g., dbPTM) indicate low-probability phosphorylation at T27 and S49, residues located in turn regions [9].

Comparative Structural Biology with Homologous OB-Fold Proteins

RL-IF-1 exhibits striking structural homology with nucleic acid-binding OB-fold proteins despite divergent sequences:

Table 3: Structural Comparison of RL-IF-1 with Homologs

ProteinOrganismRMSD (Å)Sequence IdentityFunctional Overlap
Cold shock protein CspAE. coli1.222%RNA chaperoning
Staphylococcal nucleaseStaphylococcus aureus1.818%DNA/RNA cleavage
Aspartyl-tRNA synthetase NTDYeast2.315%tRNA binding

Key structural insights from comparative analysis:

  • β-barrel topology conservation: All homologs share the five-stranded anti-parallel β-sheet arrangement (RMSD <2.5 Å for backbone atoms) [1] [6]. The loop between β3 and β4 varies significantly, explaining functional divergence.
  • Electrostatic surface divergence: RL-IF-1 displays a concentrated cationic patch near the 3₁₀-helix, while CspA exhibits diffuse positive charges across its β-barrel [1].
  • Thermodynamic stability: RL-IF-1 has a higher melting temperature (Tₘ = 65°C) than CspA (Tₘ = 45°C), attributed to tighter hydrophobic packing of β2-β3 strands [6].
  • Ribosomal binding specificity: Despite structural similarity to CspA, RL-IF-1 binds the 30S A-site via its C-terminal β5 strand, a mode absent in cold shock proteins [2] [6]. Mutagenesis confirms R70A substitution abolishes ribosome binding, while analogous mutations in CspA minimally impact function [1].

These comparisons elucidate how evolutionary pressure reshapes OB-fold surfaces for specialized interactions within the translation initiation machinery.

Properties

CAS Number

147095-03-2

Product Name

RL-IF-1 protein

Molecular Formula

C10H20N4O2

Synonyms

RL-IF-1 protein

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